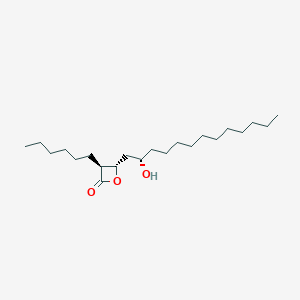

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

描述

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a complex organic compound characterized by its unique oxetane ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one typically involves the cyclocondensation of acyl bromides with aldehydes under the influence of specific catalysts. One common method employs aluminum salen-pyridinium catalysts, which facilitate the formation of the oxetane ring with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the oxetane ring and to maximize the production efficiency.

化学反应分析

Nucleophilic Ring-Opening Reactions

The β-lactone ring undergoes nucleophilic attack due to its inherent ring strain (∼20 kcal/mol). Key reactions include:

:

- Hydrolysis under acidic conditions (TFA/CH<sub>2</sub>Cl<sub>2</sub>) preserves stereochemistry at C3 and C4 .

- Thiolysis with CsSAc introduces sulfur-containing functional groups for further derivatization .

Esterification and Acylation

The secondary hydroxyl group at C2 participates in esterification:

:

- EDCI-mediated coupling with Boc-protected leucine enables peptide conjugation .

- Acetylation enhances lipophilicity, critical for membrane permeability in drug design .

Stereospecific Deprotection Reactions

The 4-methoxybenzyl (PMB) protecting group is selectively removed:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| TFA/CH<sub>2</sub>Cl<sub>2</sub> | RT, 10 minutes | PMB deprotection to free hydroxyl | 94% | |

| DDQ/CH<sub>2</sub>Cl<sub>2</sub> | 0°C to RT, 2 hours | Oxidative PMB removal | 88% |

:

- TFA efficiently cleaves PMB without racemization at chiral centers .

- DDQ offers an alternative for acid-sensitive substrates .

Lewis Acid-Catalyzed Condensations

Lewis acids facilitate C–C bond formation at the β-position:

| Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| BF<sub>3</sub>·OEt<sub>2</sub> | Ethyl glyoxylate | β-Ketoester adduct | 65% | |

| ZnCl<sub>2</sub> | Benzaldehyde | β-Aryloxy lactone | 58% |

:

- BF<sub>3</sub>·OEt<sub>2</sub> promotes electrophilic activation of the lactone carbonyl .

- ZnCl<sub>2</sub> enables Friedel-Crafts-type alkylation with aromatic aldehydes .

Oxidation and Reduction Pathways

The hydroxyl group undergoes selective redox transformations:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | IBX/CH<sub>3</sub>CN | Ketone derivative | 73% | |

| Reduction | NaBH<sub>4</sub>/EtOH | Diol (C2-OH retained) | 82% |

:

科学研究应用

Pharmaceutical Research

Role as an Impurity in Drug Development

- Orlistat Synthesis : The compound is identified as an impurity in the production of Orlistat, a lipase inhibitor used in the treatment of obesity. Understanding and controlling impurities like (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is crucial for ensuring the safety and efficacy of pharmaceutical formulations .

Analytical Standards

- Reference Material : It serves as a reference standard for analytical testing to assess the purity of Orlistat formulations. Regulatory bodies require detailed characterization of impurities to comply with safety standards .

Chemical Synthesis

Synthetic Intermediates

- Building Block in Organic Synthesis : As a chiral oxetanone, this compound can be utilized as a synthetic intermediate in the development of other biologically active molecules. Its unique structural features may allow for the synthesis of novel compounds with potential therapeutic applications .

Toxicological Studies

Safety Assessments

- Toxicological Profiling : The compound's structure necessitates thorough toxicological evaluation to understand its safety profile when present as an impurity in pharmaceutical products. Studies focus on its metabolic pathways and potential effects on human health .

作用机制

The mechanism by which (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets. The oxetane ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. This inhibition can disrupt normal biological pathways, leading to therapeutic effects in certain diseases .

相似化合物的比较

Similar Compounds

(3S,4S)-3-Isopentyl-4-((S)-2-hydroxypentadecyl)oxetan-2-one: Similar in structure but with different alkyl chain lengths.

(3S,4S)-4-((S)-2-Benzyloxy-tridecyl)-3-hexyl-oxetan-2-one: Contains a benzyloxy group instead of a hydroxy group.

Uniqueness

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is unique due to its specific combination of functional groups and the length of its alkyl chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, also known as Orlistat Impurity 25, is a compound derived from the structure of Orlistat, a well-known anti-obesity drug. This compound has garnered attention for its potential biological activities, particularly as a modulator of fatty acid synthase (FAS) and its implications in cancer therapy.

- Molecular Formula : C22H42O3

- Molecular Weight : 354.57 g/mol

- CAS Number : 68711-40-0

- Structure : The compound features a β-lactone structure which is crucial for its biological activity.

Research indicates that this compound acts as an inhibitor of the thioesterase domain of FAS. FAS is essential for lipid biosynthesis and is implicated in the proliferation of tumor cells. The inhibition of this enzyme can lead to reduced fatty acid synthesis, which is a critical factor in tumor growth and survival.

Inhibition Studies

A study conducted on various analogs of Orlistat, including this compound, demonstrated that this compound exhibits significant inhibitory activity against FAS. The potency of this compound was enhanced through structural modifications, particularly in the length and composition of alkyl chains attached to the β-lactone core.

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Orlistat | 1.35 | Established baseline potency |

| This compound | 0.23 | Over six times more potent than Orlistat |

Case Studies

- Antitumor Activity : In vitro studies have shown that compounds derived from Orlistat, including this compound, induce apoptosis in cancer cell lines. The mechanism involves the induction of metabolic stress and subsequent cell death.

- Fatty Acid Metabolism Modulation : The compound has been shown to modulate endocannabinoid metabolism by affecting the degradation pathways of 2-arachidonoylglycerol, leading to potential therapeutic effects in obesity and metabolic disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that modify the original Orlistat structure to enhance its biological activity. Techniques such as chiral resolution and selective acylation are employed to achieve the desired stereochemistry and functional groups.

属性

IUPAC Name |

(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOUWOFYULUWNE-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208020 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68711-40-0 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68711-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one impact its role in tetrahydrolipstatin synthesis?

A1: The precise stereochemistry of this compound is paramount for its successful utilization in constructing tetrahydrolipstatin [, ]. Research highlights that achieving high enantiomeric purity in each stereocenter is crucial, as these chiral centers directly influence the final stereochemistry of tetrahydrolipstatin []. Deviation from the (3S,4S,2'S) configuration would lead to stereoisomers with potentially different biological activities.

Q2: What synthetic strategies have proven effective in obtaining enantiomerically pure (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one?

A2: A highly efficient approach involves a tandem aldol-lactonization reaction []. This method enables the formation of the desired β-lactone ring with excellent stereocontrol, leading to the enantiomerically pure (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one. This strategy stands out due to its high yield and selectivity, making it suitable for synthesizing this important intermediate.

Q3: Could you elaborate on the significance of the "tandem aldol-lactonization" strategy in this context?

A3: The tandem aldol-lactonization strategy offers several advantages in the synthesis of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one []. Firstly, it streamlines the synthetic route by combining two steps into one, enhancing efficiency. Secondly, this approach provides exceptional control over stereochemistry, a critical aspect in obtaining the desired enantiomer. Lastly, the method generally boasts high yields, minimizing waste and contributing to a more sustainable synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。